Cas no 215652-51-0 ((2S,3R)-2,3-Diaminobutanoic acid dihydrochloride)

(2S,3R)-2,3-Diaminobutanoic acid dihydrochloride 化学的及び物理的性質
名前と識別子
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- (2S,3R)-2,3-Diaminobutanoic acid dihydrochloride
- Butanoicacid, 2,3-diamino-, dihydrochloride, (2S,3R)- (9CI)
- (3R,2S)-2,3-DIAMINOBUTYRIC ACID 2HCL
- Butanoic acid,2,3-diamino-, hydrochloride (1:2), (2S,3R)-
- (2S, 3R)-2, 3-diaminobutanoic acid;dihydrochloride
- 215652-51-0
- CS-0257726
- (2S,3R)-2,3-Diaminobutanoicaciddihydrochloride
- EN300-6762651
-
- MDL: MFCD09836086
- インチ: InChI=1S/C4H10N2O2.2ClH/c1-2(5)3(6)4(7)8;;/h2-3H,5-6H2,1H3,(H,7,8);2*1H/t2-,3+;;/m1../s1
- InChIKey: DOZGWJGZHSTDJL-OTUWWBTESA-N
- ほほえんだ: C[C@H]([C@@H](C(=O)O)N)N.Cl.Cl
計算された属性
- せいみつぶんしりょう: 190.0275830g/mol
- どういたいしつりょう: 190.0275830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 94
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.3Ų
じっけんとくせい
- PSA: 89.34000
- LogP: 1.75010
(2S,3R)-2,3-Diaminobutanoic acid dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6762651-0.25g |
(2S,3R)-2,3-diaminobutanoic acid dihydrochloride |
215652-51-0 | 95% | 0.25g |
$586.0 | 2023-05-30 | |
Enamine | EN300-6762651-10.0g |
(2S,3R)-2,3-diaminobutanoic acid dihydrochloride |
215652-51-0 | 95% | 10g |
$5099.0 | 2023-05-30 | |
Enamine | EN300-6762651-5.0g |
(2S,3R)-2,3-diaminobutanoic acid dihydrochloride |
215652-51-0 | 95% | 5g |
$3438.0 | 2023-05-30 | |
Enamine | EN300-6762651-2.5g |
(2S,3R)-2,3-diaminobutanoic acid dihydrochloride |
215652-51-0 | 95% | 2.5g |
$2324.0 | 2023-05-30 | |
Aaron | AR00C29E-1g |
(3R,2S)-2,3-Diaminobutyric acid 2HCl |
215652-51-0 | 95% | 1g |
$1655.00 | 2025-02-14 | |
1PlusChem | 1P00C212-250mg |
(3R,2S)-2,3-Diaminobutyric acid 2HCl |
215652-51-0 | 95% | 250mg |
$787.00 | 2023-12-19 | |
Aaron | AR00C29E-2.5g |
(3R,2S)-2,3-Diaminobutyric acid 2HCl |
215652-51-0 | 95% | 2.5g |
$3221.00 | 2025-02-14 | |
Aaron | AR00C29E-100mg |
(3R,2S)-2,3-Diaminobutyric acid 2HCl |
215652-51-0 | 95% | 100mg |
$589.00 | 2025-02-14 | |
Aaron | AR00C29E-10g |
(3R,2S)-2,3-Diaminobutyric acid 2HCl |
215652-51-0 | 95% | 10g |
$7037.00 | 2023-12-15 | |
1PlusChem | 1P00C212-500mg |
(3R,2S)-2,3-Diaminobutyric acid 2HCl |
215652-51-0 | 95% | 500mg |
$1206.00 | 2023-12-19 |
(2S,3R)-2,3-Diaminobutanoic acid dihydrochloride 関連文献
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
(2S,3R)-2,3-Diaminobutanoic acid dihydrochlorideに関する追加情報
Recent Advances in the Study of (2S,3R)-2,3-Diaminobutanoic Acid Dihydrochloride (CAS: 215652-51-0)
The compound (2S,3R)-2,3-Diaminobutanoic acid dihydrochloride (CAS: 215652-51-0) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the importance of (2S,3R)-2,3-Diaminobutanoic acid dihydrochloride as a chiral building block in the synthesis of peptidomimetics and other bioactive molecules. Its stereochemistry and functional groups make it a versatile intermediate for the development of novel therapeutics, particularly in the areas of antimicrobial and anticancer agents. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy in enhancing the stability and bioavailability of peptide-based drugs.
In terms of synthesis, advancements have been made in optimizing the production of (2S,3R)-2,3-Diaminobutanoic acid dihydrochloride. A recent paper in Organic Process Research & Development (2024) described a scalable and cost-effective method for its enantioselective synthesis, which could facilitate its broader use in industrial applications. The method employs asymmetric hydrogenation and achieves high yields with minimal byproducts, addressing previous challenges in large-scale production.
Biological studies have also shed light on the compound's mechanism of action. Research published in Bioorganic & Medicinal Chemistry Letters (2023) revealed that (2S,3R)-2,3-Diaminobutanoic acid dihydrochloride exhibits inhibitory effects on specific enzymes involved in bacterial cell wall synthesis, suggesting its potential as a lead compound for new antibiotics. Additionally, its role in modulating immune responses has been explored, with promising results in preclinical models of autoimmune diseases.
Looking ahead, the integration of (2S,3R)-2,3-Diaminobutanoic acid dihydrochloride into drug discovery pipelines is expected to grow, particularly as researchers continue to uncover its multifaceted biological activities. Collaborative efforts between academic institutions and pharmaceutical companies are underway to further evaluate its therapeutic potential and optimize its pharmacokinetic properties. This compound represents a compelling example of how chiral amino acid derivatives can drive innovation in medicinal chemistry.
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